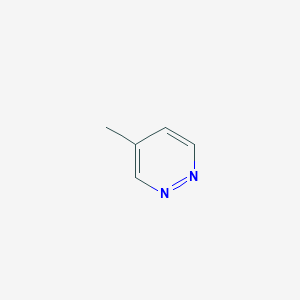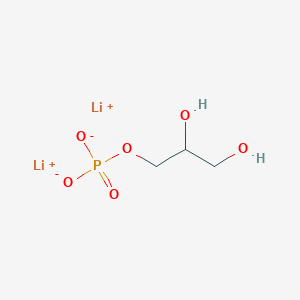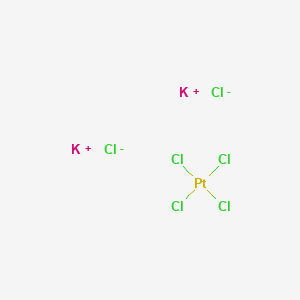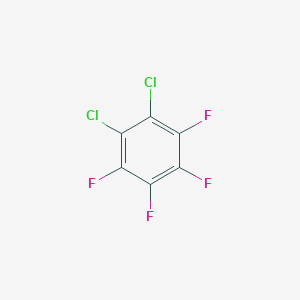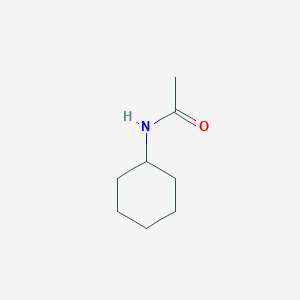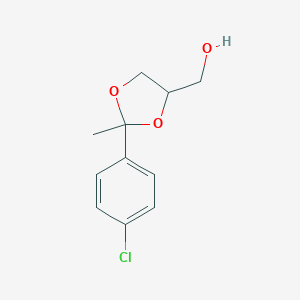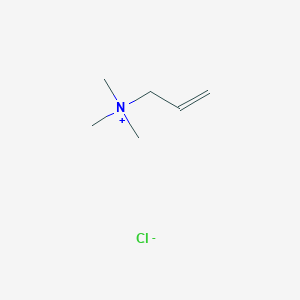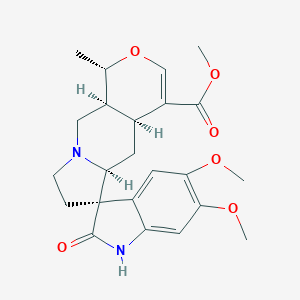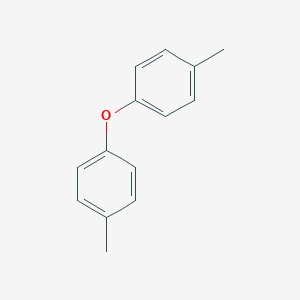
4-Aminomethylphenylacetic acid
説明
4-Aminomethylphenylacetic acid (4-AMPA) is a phenylacetic acid derivative with a molecular weight of 139.17 g/mol. It is an important intermediate in the synthesis of various compounds and pharmaceuticals, and is used in chemical, biochemical, and physiological research. 4-AMPA is a non-steroidal anti-inflammatory drug (NSAID) and is used as a topical anesthetic. It is also used in the treatment of pain, inflammation, and other conditions.
科学的研究の応用
Interaction with Proton-Coupled Oligopeptide Transporter
4-Aminophenylacetic acid (4-APAA), a structural analog of 4-Aminomethylphenylacetic acid, has been studied for its interaction with a proton-coupled oligopeptide transporter. This research demonstrated that 4-APAA, despite lacking a peptide bond, can be translocated by this transporter. It significantly stimulated transport across the rat intestine and altered intracellular pH in isolated enterocytes, indicating its potential in transporter-mediated drug delivery systems (Temple et al., 1998).
Role in γ-Secretase Modulation
Another significant application of this compound derivatives is in modulating γ-secretase, an enzyme complex critical in the development of Alzheimer's disease. One study discovered a novel chemical series, including this compound, which exhibited a promising γ-secretase modulation profile. This finding opens up avenues for developing therapeutic agents for Alzheimer's disease (Xin et al., 2011).
Amino Group Protection in Chemical Synthesis
This compound is an important intermediate in various syntheses. Research has compared different methods for protecting the amino group in this compound, which is crucial for the efficient production of pharmaceuticals like ceforanide. The findings suggest that di-tert butyl dicarbonate (BOC) is an effective protecting agent, offering insights into optimizing synthetic routes in pharmaceutical manufacturing (Zhao et al., 2014).
Antimicrobial Activity
4-Aminophenylacetic acid derivatives have also been investigated for their antimicrobial properties. A study focused on synthesizing various derivatives and evaluating their antimicrobial activities, revealing some compounds with promising results. This research is significant for developing new antimicrobial agents (Bedair et al., 2006).
Application in Peptide Synthesis
The molecule has been utilized in the synthesis of peptide mimics. For example, N-methyl- alpha -benzyl-o-aminomethylphenylacetic acid was incorporated into a cyclic somatostatin analogue, demonstrating its utility in mimicking cis-peptide bond configurations, which is vital for developing biologically active peptide-based drugs (Elseviers et al., 1988).
作用機序
Target of Action
The primary target of 4-Aminomethylphenylacetic acid is the γ-secretase , an intramembrane protease . This enzyme plays a crucial role in the cleavage of amyloid precursor protein (APP), which is implicated in the pathogenesis of Alzheimer’s disease .
Mode of Action
This compound acts as a γ-secretase modulator . It interacts with γ-secretase, altering its activity to preferentially decrease the levels of Ab42, a highly amyloidogenic peptide, and increase the levels of Ab38, a shorter and less neurotoxic peptide .
Biochemical Pathways
The compound affects the amyloidogenic pathway . In this pathway, APP is sequentially cleaved by β- and γ-secretase to produce amyloid β-peptides (Ab). The modulation of γ-secretase by this compound alters the ratio of Ab peptides produced, potentially reducing the amyloidogenicity of the pathway .
Result of Action
The modulation of γ-secretase by this compound results in a significant reduction in brain Ab42 levels . This could potentially mitigate the formation of amyloid plaques, a hallmark of Alzheimer’s disease, thereby alleviating the disease’s symptoms.
生化学分析
Biochemical Properties
4-Aminomethylphenylacetic acid has been identified as a γ-secretase modulator . γ-Secretase is an enzyme that plays a crucial role in the processing of several proteins integral to cellular function. The interaction of this compound with this enzyme suggests that it may influence the activity of γ-secretase and thereby impact various biochemical reactions .
Cellular Effects
The modulation of γ-secretase by this compound can have significant effects on cellular processes. γ-Secretase is involved in the processing of amyloid precursor protein, a process that is implicated in Alzheimer’s disease . Therefore, the influence of this compound on γ-secretase activity could potentially impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with γ-secretase. It acts as a modulator, potentially altering the activity of the enzyme . This could lead to changes in the processing of amyloid precursor protein and other proteins, thereby influencing gene expression and other molecular processes .
特性
IUPAC Name |
2-[4-(aminomethyl)phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c10-6-8-3-1-7(2-4-8)5-9(11)12/h1-4H,5-6,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAAUVXXFRQXTTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363789 | |
| Record name | 4-Aminomethylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1200-05-1 | |
| Record name | 4-Aminomethylphenylacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Q & A
Q1: What is the significance of discovering novel γ-secretase modulators, specifically those structurally similar to 4-aminomethylphenylacetic acid?
A1: γ-Secretase is an enzyme involved in various biological processes, including the cleavage of amyloid precursor protein (APP). This cleavage produces amyloid-beta peptides (Aβ), which are implicated in the development of Alzheimer's disease. [] The research paper discusses the discovery of this compound derivatives as potential γ-secretase modulators. [] These modulators are designed to influence γ-secretase activity and potentially reduce the production of Aβ, offering a potential therapeutic strategy for Alzheimer's disease. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

